Cas no 20263-93-8 (2-(Phenyl(o-tolyl)methoxy)acetic acid)

2-(Phenyl(o-tolyl)methoxy)acetic acid structure
20263-93-8 structure
Product Name:2-(Phenyl(o-tolyl)methoxy)acetic acid
CAS No:20263-93-8
MF:C16H16O3
MW:256.296444892883
CID:909416
PubChem ID:193554
Update Time:2025-10-18

2-(Phenyl(o-tolyl)methoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Phenyl(o-tolyl)methoxy)acetic acid
    • (phenyl-o-tolyl-methoxy)-acetic acid
    • 2-[(2-methylphenyl)-phenylmethoxy]acetic acid
    • [(2-methylphenyl)(phenyl)methoxy]acetic acid
    • 2-Methylbenzhydryloxyacetic acid
    • o-Methylbenzhydryloxyacetic acid
    • AKOS022172858
    • DTXSID10942381
    • (o-Methyl-alpha-phenylbenzyloxy)acetic acid
    • SCHEMBL9292114
    • 2-(Phenyl(o-tolyl)methoxy)aceticacid
    • 20263-93-8
    • ((2-Methylphenyl)phenylmethoxy)acetic acid
    • Inchi: 1S/C16H16O3/c1-12-7-5-6-10-14(12)16(19-11-15(17)18)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,17,18)
    • InChI Key: MYGBSFSFRKTQRM-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C(C1C=CC=CC=1)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 256.11000
  • Monoisotopic Mass: 256.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 3.18560

2-(Phenyl(o-tolyl)methoxy)acetic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(Phenyl(o-tolyl)methoxy)acetic acid Pricemore >>

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Crysdot LLC
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Additional information on 2-(Phenyl(o-tolyl)methoxy)acetic acid

Introduction to 2-(Phenyl(o-tolyl)methoxy)acetic acid (CAS No. 20263-93-8)

2-(Phenyl(o-tolyl)methoxy)acetic acid, identified by its Chemical Abstracts Service (CAS) number 20263-93-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug development and biochemical studies. The presence of both phenyl and o-tolyl groups, coupled with a methoxyacetic acid moiety, imparts distinct chemical properties that make it a valuable candidate for further exploration.

The compound's structure consists of a benzene ring substituted with a phenyl group and an o-tolyl group, which are both aromatic rings linked to the central carbon atom via methoxy and acetic acid functional groups, respectively. This arrangement contributes to its versatility in chemical reactions and interactions, making it a promising intermediate in synthetic chemistry. The phenyl(o-tolyl)methoxy part of the molecule is particularly noteworthy, as it introduces both electron-donating and electron-withdrawing effects that can influence the compound's reactivity and stability.

In recent years, the pharmaceutical industry has shown increasing interest in molecules with complex aromatic structures due to their potential biological activity. 2-(Phenyl(o-tolyl)methoxy)acetic acid has been studied for its possible role in modulating various biological pathways. Its derivatives have been explored in preclinical trials as candidates for treating inflammatory diseases, neurodegenerative disorders, and even certain types of cancer. The compound's ability to interact with biological targets at the molecular level makes it a subject of intense research.

One of the most compelling aspects of 2-(Phenyl(o-tolyl)methoxy)acetic acid is its synthetic utility. The molecule can serve as a building block for more complex structures, enabling chemists to design novel compounds with tailored properties. Researchers have utilized this compound in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create new derivatives with enhanced pharmacological activity. These synthetic approaches highlight the importance of 2-(Phenyl(o-tolyl)methoxy)acetic acid in the development of advanced pharmaceuticals.

The chemical properties of 2-(Phenyl(o-tolyl)methoxy)acetic acid also make it suitable for use in material science applications. Its aromatic nature and functional groups contribute to its solubility in various solvents, making it useful in polymer synthesis and coatings. Additionally, the compound's stability under different conditions allows it to be incorporated into formulations that require long-term storage without degradation.

Recent advancements in computational chemistry have further illuminated the potential of 2-(Phenyl(o-tolyl)methoxy)acetic acid. Molecular modeling studies have predicted its interactions with biological targets, providing insights into how it might function within living systems. These predictions are crucial for guiding experimental designs and optimizing drug candidates before they enter clinical trials. The integration of computational methods with traditional wet chemistry has accelerated the discovery process, making compounds like 2-(Phenyl(o-tolyl)methoxy)acetic acid more accessible for therapeutic applications.

The environmental impact of synthesizing and using 2-(Phenyl(o-tolyl)methoxy)acetic acid is another area of growing interest. Researchers are exploring green chemistry approaches to minimize waste and reduce energy consumption during production. These efforts align with global initiatives to promote sustainable practices in pharmaceutical manufacturing. By adopting eco-friendly methods, the industry can ensure that compounds like 2-(Phenyl(o-tolyl)methoxy)acetic acid are produced responsibly without compromising their efficacy.

In conclusion, 2-(Phenyl(o-tolyl)methoxy)acetic acid (CAS No. 20263-93-8) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. Its unique structure, combined with its synthetic versatility and potential biological activity, positions it as a key player in ongoing research efforts. As scientists continue to uncover new applications for this compound, its significance in both academic and industrial settings is likely to grow. The future exploration of 2-(Phenyl(o-tolyl)methoxy)acetic acid promises exciting developments that could shape the next generation of therapeutic agents.

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